molecular formula C12H18Cl2N2O2 B1531132 1-(Pyridin-3-ylmethyl)piperidine-2-carboxylic acid dihydrochloride CAS No. 1255665-52-1

1-(Pyridin-3-ylmethyl)piperidine-2-carboxylic acid dihydrochloride

Cat. No.: B1531132
CAS No.: 1255665-52-1
M. Wt: 293.19 g/mol
InChI Key: YYQKXFVVXRIWJJ-UHFFFAOYSA-N
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Description

Background and Significance of Heterocyclic Chemistry

Heterocyclic chemistry stands as one of the most fundamental and influential branches of organic chemistry, characterized by the study of cyclic compounds containing at least one atom other than carbon within their ring structures. These non-carbon atoms, known as heteroatoms, typically include nitrogen, oxygen, or sulfur, which impart unique electronic and chemical properties to the resulting molecular structures. The significance of heterocyclic chemistry extends far beyond academic interest, as these compounds form the structural backbone of numerous essential biological and synthetic materials.

The statistical importance of heterocyclic compounds in modern chemistry cannot be overstated. Research indicates that more than fifty percent of all known organic compounds can be classified as heterocyclic, while an remarkable eighty-five percent of bioactive substances contain heterocyclic systems within their molecular frameworks. This prevalence reflects the central role that heterocycles play in biological processes and their crucial importance in drug discovery and development programs. The electronic effects derived from heteroatoms significantly influence molecular properties such as electrical conductivity, light absorption and emission characteristics, and biological activity profiles.

Within the pharmaceutical industry, heterocyclic compounds have demonstrated exceptional versatility in medicinal chemistry applications. The presence of heteroatoms allows for precise modification of molecular properties including solubility, lipophilicity, polarity, and hydrogen bonding capacity, thereby enabling optimization of absorption, distribution, metabolism, excretion, and toxicity profiles. Furthermore, the structural diversity achievable through heterocyclic frameworks provides medicinal chemists with powerful tools for expanding drug-like chemical space and developing more effective therapeutic agents.

The most commonly encountered heterocyclic systems feature five-membered or six-membered rings containing nitrogen, oxygen, or sulfur heteroatoms. Among the best-known simple heterocyclic compounds are pyridine, pyrrole, furan, and thiophene, each representing fundamental structural motifs that appear throughout natural and synthetic chemistry. These basic heterocyclic units serve as building blocks for more complex molecular architectures and have found extensive applications in the synthesis of dyes, polymers, agrochemicals, and advanced materials.

Overview of Piperidine-2-carboxylic Acid Derivatives

Piperidine-2-carboxylic acid derivatives, commonly known as pipecolic acid derivatives, represent a particularly important class of heterocyclic compounds within the broader family of cyclic amino acids. These six-membered ring structures, containing five carbon atoms and one nitrogen atom, serve as fundamental building blocks for numerous biologically active compounds and have garnered significant attention in pharmaceutical research and development. The structural relationship between piperidine-2-carboxylic acid derivatives and their naturally occurring counterparts has made them valuable tools for understanding biological processes and developing therapeutic interventions.

Pipecolic acid itself, with the molecular formula of nitrogen-containing five-carbon ring with carboxylic acid functionality, represents the parent compound of this chemical family. This cyclic non-protein amino acid serves as a crucial intermediate in the biosynthesis of numerous secondary metabolites and has been identified as a precursor for several important pharmaceutical compounds. The biosynthetic pathway for pipecolic acid typically begins with lysine as the starting material, involving complex enzymatic transformations that demonstrate the intricate relationship between primary and secondary metabolism.

The biological significance of piperidine-2-carboxylic acid derivatives extends across multiple therapeutic areas. These compounds have been identified as precursors for antifungal and antitumoral agents such as swainsonine and slaframine, as well as immunosuppressive medications including rapamycin and tacrolimus. The presence of pipecolic acid units has been shown to be essential for the bioactivity of these immunosuppressant compounds, highlighting the critical role that structural modifications can play in determining pharmaceutical efficacy.

Recent synthetic developments have focused on creating novel pipecolic acid derivatives through various chemical methodologies. Modified Strecker protocols have been successfully employed to synthesize alkyl- and aryl-substituted derivatives, while addition reactions involving trimethylsilyl cyanide to tetrahydropyridines have provided access to structurally diverse analogs. These synthetic approaches have enabled researchers to explore structure-activity relationships and develop compounds with enhanced properties for specific applications.

The pharmaceutical applications of piperidine-2-carboxylic acid derivatives have expanded significantly in recent years. Research has demonstrated their utility as analogs of neurotransmitter receptor antagonists, particularly in the development of compounds targeting specific receptor systems. The ability to modify the piperidine ring structure and carboxylic acid functionality provides medicinal chemists with numerous opportunities for optimizing pharmacological properties and developing more selective therapeutic agents.

Introduction to 1-(Pyridin-3-ylmethyl)piperidine-2-carboxylic acid dihydrochloride

This compound represents a sophisticated example of heterocyclic compound design, incorporating both piperidine and pyridine ring systems within a single molecular framework. This compound features a piperidine ring substituted at the nitrogen position with a pyridin-3-ylmethyl group, while maintaining the characteristic carboxylic acid functionality at the 2-position of the piperidine ring. The dihydrochloride salt form provides enhanced solubility and stability characteristics that are essential for research and potential pharmaceutical applications.

The molecular structure of this compound can be described by the chemical formula C₁₂H₁₆N₂O₂ for the free base form, with the dihydrochloride salt incorporating two additional hydrochloric acid molecules. The compound is assigned the Chemical Abstracts Service registry number 1255665-52-1, providing a unique identifier for regulatory and research purposes. The molecular architecture features a six-membered piperidine ring containing one nitrogen atom, connected through a methylene linker to a pyridine ring system, creating a structurally complex heterocyclic framework that combines the properties of both ring systems.

Structural analysis reveals that the compound contains two distinct nitrogen-containing heterocyclic units, each contributing unique electronic and steric properties to the overall molecular behavior. The piperidine ring adopts a chair conformation typical of six-membered saturated rings, while the pyridine ring maintains its aromatic character with delocalized electron density. The methylene linker between these ring systems provides conformational flexibility that may be important for biological activity and receptor binding interactions.

The carboxylic acid functionality positioned at the 2-carbon of the piperidine ring introduces additional hydrogen bonding capability and ionizable character that significantly influences the compound's physicochemical properties. This structural feature is consistent with other biologically active pipecolic acid derivatives and suggests potential for interactions with biological targets that recognize carboxylic acid-containing ligands. The dihydrochloride salt formation occurs through protonation of the basic nitrogen atoms present in both the piperidine and pyridine rings, resulting in a stable, water-soluble crystalline form suitable for research applications.

The synthetic accessibility of this compound has been demonstrated through various chemical methodologies, including condensation reactions between piperidine derivatives and pyridine aldehydes or ketones, followed by carboxylation procedures. Alternative synthetic routes may involve direct alkylation of piperidine-2-carboxylic acid derivatives with appropriately substituted pyridylmethyl halides, providing flexibility in synthetic planning and enabling access to structural analogs for structure-activity relationship studies.

Research Objectives and Scope

The primary objective of this comprehensive analysis centers on providing detailed examination of this compound within the context of modern heterocyclic chemistry and pharmaceutical research. This investigation aims to establish a thorough understanding of the compound's structural characteristics, synthetic accessibility, and potential applications in various scientific disciplines, while maintaining strict focus on the chemical and structural aspects rather than clinical or therapeutic considerations.

The scope of this research encompasses several interconnected areas of scientific inquiry that contribute to a comprehensive understanding of this heterocyclic compound. Structural analysis forms a fundamental component of this investigation, involving detailed examination of the molecular architecture, conformational preferences, and electronic distribution patterns that define the compound's chemical behavior. This structural foundation provides essential context for understanding the relationship between molecular design and observed properties, enabling informed predictions about potential applications and synthetic modifications.

Synthetic methodology represents another critical area of focus within this research scope. The investigation examines various chemical approaches for constructing the complex heterocyclic framework of this compound, including established protocols and potential improvements to existing synthetic routes. Understanding the synthetic accessibility of this compound is essential for enabling future research applications and facilitating the development of structural analogs with modified properties.

The research scope also encompasses comparative analysis with related heterocyclic compounds, particularly other piperidine-2-carboxylic acid derivatives and pyridine-containing molecules. This comparative approach provides valuable insights into structure-property relationships and helps establish the unique characteristics that distinguish this particular compound from closely related analogs. Such comparisons are essential for understanding the specific advantages and limitations associated with this molecular framework.

Furthermore, this investigation considers the broader implications of this compound within the context of heterocyclic chemistry and pharmaceutical research. The analysis examines how the structural features of this compound contribute to current understanding of heterocyclic compound design principles and synthetic methodology development. This broader perspective helps establish the significance of this compound beyond its individual properties and applications.

The research scope explicitly excludes clinical, therapeutic, and safety-related considerations, maintaining focus on the fundamental chemical and structural aspects that define this compound's scientific importance. This approach ensures that the investigation remains within the bounds of chemical research while providing comprehensive coverage of the relevant scientific literature and established research findings. The ultimate goal is to provide a thorough scientific foundation that supports future research endeavors and contributes to the ongoing advancement of heterocyclic chemistry and pharmaceutical science.

Properties

IUPAC Name

1-(pyridin-3-ylmethyl)piperidine-2-carboxylic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2.2ClH/c15-12(16)11-5-1-2-7-14(11)9-10-4-3-6-13-8-10;;/h3-4,6,8,11H,1-2,5,7,9H2,(H,15,16);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYQKXFVVXRIWJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C(=O)O)CC2=CN=CC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1255665-52-1
Record name 1-(pyridin-3-ylmethyl)piperidine-2-carboxylic acid dihydrochloride
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Biological Activity

1-(Pyridin-3-ylmethyl)piperidine-2-carboxylic acid dihydrochloride, a compound with significant potential in medicinal chemistry, has been the subject of various studies focusing on its biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C12H16N2O2
  • Molecular Weight : 220.27 g/mol
  • CAS Number : 1025019-22-0

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in key physiological processes. Studies suggest that it may act as an inhibitor of certain enzymes or modulate receptor activity, impacting pathways related to inflammation, cancer proliferation, and neuropharmacology.

Anticancer Activity

Research has indicated that this compound exhibits notable cytotoxic effects against various cancer cell lines. For instance, it has shown promising results in inhibiting the growth of human breast adenocarcinoma (MCF-7) and other cancer types.

Cell Line IC50 (µM) Mechanism
MCF-74.5Induction of apoptosis
U-9375.0Cell cycle arrest
HCT1163.0Inhibition of proliferation

Neuropharmacological Effects

The compound's structure suggests potential neuroactive properties. Preliminary studies have indicated that it may exhibit anxiolytic or antidepressant-like effects in animal models, likely through modulation of neurotransmitter systems.

Case Study 1: Anticancer Efficacy

In a study published in Journal of Medicinal Chemistry, researchers evaluated the compound's efficacy against a panel of cancer cell lines. The results demonstrated significant cytotoxicity with an IC50 value lower than that of established chemotherapeutics like doxorubicin, highlighting its potential as a lead compound for further development.

Case Study 2: Neuropharmacological Assessment

A separate investigation focused on the neuropharmacological profile of the compound in rodent models. The findings suggested that it may enhance serotonergic signaling, contributing to its anxiolytic effects. Behavioral assays indicated reduced anxiety-like behavior in treated animals compared to controls.

Toxicological Profile

While the biological activity is promising, it is essential to consider the safety profile. According to safety data sheets, the compound exhibits moderate toxicity with potential irritations noted for skin and eyes. Further toxicological assessments are necessary to establish safety margins for therapeutic use.

Scientific Research Applications

Pharmacological Applications

1. Pain Management
Recent studies have highlighted the compound's potential as a dual-action ligand targeting histamine H3 and sigma-1 receptors, which play significant roles in pain modulation. Research indicates that compounds with similar structures can exhibit analgesic effects in both nociceptive and neuropathic pain models. For instance, the structural features of piperidine derivatives have been linked to their efficacy in pain relief, suggesting that 1-(pyridin-3-ylmethyl)piperidine-2-carboxylic acid dihydrochloride may also possess similar properties .

2. Antihistaminic Activity
The compound has been evaluated for its antihistaminic activity, which is crucial for treating allergic reactions and other histamine-related conditions. In vivo studies have shown that related compounds can effectively inhibit histamine-induced responses, potentially positioning this compound as a candidate for antihistamine drug development .

3. Neuropharmacological Effects
Given its structural similarity to other neuroactive compounds, there is ongoing research into the neuropharmacological effects of this compound. The interaction with neurotransmitter systems could lead to new treatments for neurodegenerative diseases or psychiatric disorders .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its analogs:

  • Antihistaminic Activity : A study demonstrated that derivatives of piperidine exhibited significant antihistaminic effects when tested on guinea pig trachea, suggesting potential applications in allergy treatment .
  • Analgesic Properties : Research into dual-targeting ligands has shown promising results in pain models, indicating that modifications to the piperidine structure could enhance analgesic efficacy .
  • Neuropharmacology : The compound's interaction with sigma receptors suggests a role in modulating neurological conditions, warranting further exploration into its therapeutic potential .

Comparison with Similar Compounds

Physicochemical Properties

  • Predicted pKa : 3.80 ± 0.20 (carboxylic acid group) .
  • Boiling Point : 386.4 ± 37.0 °C .
  • Density : 1.0 ± 0.06 g/cm³ .
  • Collision Cross-Section (CCS) : Ranges from 150.9 Ų ([M+H]⁺) to 162.6 Ų ([M+Na]⁺) .

The dihydrochloride salt form enhances aqueous solubility, making it suitable for pharmacological and biochemical applications.

Comparison with Structurally Similar Compounds

Structural Analogs and Substitution Patterns

The table below compares the target compound with key analogs:

Compound Name Substituent (Position) Carboxylic Acid Position Salt Form Molecular Formula Key Features
Target Compound Pyridin-3-ylmethyl (1) 2 Dihydrochloride C₁₂H₁₆N₂O₂·2HCl High solubility, π-π interactions
1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride Pyrimidin-2-yl (1) 3 Monohydrochloride C₁₀H₁₂N₃O₂·HCl Pyrimidine ring, lower steric bulk
1-Methylpiperidine-2-carboxylic acid hydrochloride Methyl (1) 2 Monohydrochloride C₇H₁₃NO₂·HCl Simpler alkyl substituent, lower molecular weight
3-Piperidinecarboxylic acid None 3 Free acid C₆H₁₁NO₂ No substituent, basic piperidine scaffold

Key Observations :

  • Substituent Effects : The pyridin-3-ylmethyl group in the target compound enables π-π stacking and hydrogen bonding, which are absent in methyl- or pyrimidinyl-substituted analogs .
  • Salt Forms: The dihydrochloride salt (target) offers higher solubility than monohydrochloride analogs (e.g., 1-(pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride) .

Physicochemical and Spectroscopic Properties

Property Target Compound 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid HCl 1-Methylpiperidine-2-carboxylic acid HCl 3-Piperidinecarboxylic acid
pKa (Predicted) 3.80 ± 0.20 ~4.2 (estimated) ~4.5 (estimated) 4.8 (literature)
CCS ([M+H]⁺, Ų) 150.9 N/A N/A N/A
Boiling Point (°C) 386.4 ± 37.0 ~350 (estimated) ~300 (estimated) 285 (decomposes)

Analysis :

  • Acidity : The target compound’s lower pKa (3.80) compared to 3-piperidinecarboxylic acid (4.8) reflects electron-withdrawing effects from the pyridinyl group, stabilizing the deprotonated carboxylate .
  • CCS Values : The target’s CCS data (150.9–162.6 Ų) suggests a compact conformation in gas-phase studies, useful for mass spectrometry applications .

Preparation Methods

Data Table: Summary of Preparation Methods

Preparation Method Key Reagents/Conditions Temperature (°C) Reaction Time (h) Yield (%) Notes
N-Alkylation Piperidine-2-carboxylic acid + 3-(bromomethyl)pyridine, K₂CO₃, DMF 60–80 12–24 65–75 Requires base, aprotic solvent
Reductive Amination Piperidine-2-carboxylic acid methyl ester + pyridine-3-carbaldehyde, Pd/C, H₂ 25–50 12–16 55–65 Mild conditions, selective
Radical Rearrangement (Piperidine core formation) Aziridine + tri-n-butyltin hydride, AIBN 60 6 ~70 For piperidine ring synthesis
Salt Formation (Dihydrochloride) Free base + HCl (aqueous or alcoholic solution) Room temperature 1–2 Quantitative Improves solubility and stability

Research Findings and Notes

  • The alkylation method is a straightforward approach but may require careful control of reaction conditions to avoid over-alkylation or side reactions.

  • Reductive amination offers a milder alternative with fewer side products and is advantageous when sensitive functional groups are present.

  • The piperidine ring synthesis via radical rearrangement is valuable for preparing substituted piperidines with precise substitution but involves handling radical initiators and tin hydrides, which require caution.

  • Formation of the dihydrochloride salt is standard practice to enhance the compound's physicochemical properties for research applications.

  • No direct literature with detailed step-by-step synthesis of 1-(pyridin-3-ylmethyl)piperidine-2-carboxylic acid dihydrochloride was found; however, analogous compounds and general synthetic principles provide a reliable guide.

Q & A

Basic: What synthetic routes are available for preparing 1-(pyridin-3-ylmethyl)piperidine-2-carboxylic acid dihydrochloride?

Methodological Answer:
The synthesis typically involves a multi-step approach:

Core Structure Formation : Start with (S)-piperidine-2-carboxylic acid methyl ester hydrochloride. Introduce the pyridin-3-ylmethyl group via reductive amination or alkylation using 3-pyridinecarboxaldehyde (or a derivative) under acidic conditions .

Ester Hydrolysis : Hydrolyze the methyl ester to the carboxylic acid using aqueous HCl or NaOH, followed by neutralization .

Salt Formation : React the free base with HCl in a solvent like ethanol or water to form the dihydrochloride salt, ensuring stoichiometric control (2:1 molar ratio of HCl to base) .
Key Considerations : Optimize reaction conditions (e.g., temperature, solvent polarity) to minimize side products. Confirm intermediates via NMR or LC-MS.

Basic: How is the purity of this compound validated in academic research?

Methodological Answer:
Purity assessment combines:

  • Titration : Quantify chloride content via argentometric titration to verify dihydrochloride stoichiometry .
  • Spectroscopy : Use IR to confirm functional groups (e.g., carboxylic acid O-H stretch at ~2500–3000 cm⁻¹, pyridine ring vibrations at ~1600 cm⁻¹) .
  • Chromatography : Employ HPLC with UV detection (λ = 254–280 nm) or LC-MS to detect impurities (<2% threshold) .
    Note : Dry the compound at 100–110°C to constant weight before analysis to exclude solvent interference .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coat, and safety goggles. Work in a fume hood to avoid inhalation .
  • First Aid :
    • Skin Contact : Rinse immediately with water for 15 minutes; remove contaminated clothing .
    • Eye Exposure : Flush with saline or water for 20 minutes; seek medical attention if irritation persists .
  • Storage : Keep in a tightly sealed container at 2–8°C under inert gas (e.g., argon) to prevent hygroscopic degradation .

Advanced: How can researchers resolve contradictions in solubility data reported for this compound?

Methodological Answer:
Discrepancies in solubility (e.g., aqueous vs. organic solvents) may arise from:

  • Salt Form vs. Free Base : The dihydrochloride salt enhances water solubility (~50 mg/mL at 25°C) compared to the free base (<1 mg/mL). Verify the salt form via elemental analysis .
  • pH Effects : Conduct solubility studies across pH 1–7 using buffered solutions. For example, solubility decreases above pH 4 due to deprotonation of the carboxylic acid .
    Experimental Design : Use dynamic light scattering (DLS) to monitor aggregation in aqueous media. Cross-reference with X-ray crystallography (e.g., SHELXL refinement) to correlate solid-state packing with solubility .

Advanced: What strategies are used to analyze structure-activity relationships (SAR) for derivatives of this compound?

Methodological Answer:

  • Functional Group Modulation : Synthesize analogs with substitutions on the pyridine ring (e.g., 4-methyl, 2-fluoro) or piperidine (e.g., N-alkylation). Compare binding affinities using radioligand assays or surface plasmon resonance (SPR) .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with targets like GABA receptors or ion channels. Validate with mutagenesis studies .
  • Case Study : Replace the pyridin-3-ylmethyl group with benzyl (as in 1-(2,6-dichloro-benzyl)piperidine derivatives) to assess steric/electronic effects on bioactivity .

Advanced: How can researchers address challenges in crystallizing this compound for structural analysis?

Methodological Answer:

  • Solvent Screening : Test polar solvents (e.g., water, ethanol) and mixtures via vapor diffusion. The dihydrochloride salt often crystallizes in aqueous ethanol .
  • Temperature Gradients : Use slow cooling (0.1°C/min) from 50°C to 4°C to promote nucleation.
  • Software Tools : Refine crystal structures using SHELXL for high-resolution data (e.g., <1.0 Å resolution). Validate hydrogen bonding networks (e.g., N–H···Cl interactions) .

Advanced: What methodologies are employed to study its interactions with biological targets?

Methodological Answer:

  • Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to receptors like σ-1 or NMDA .
  • Fluorescence Polarization : Track competitive displacement of fluorescent ligands (e.g., FITC-labeled peptides) .
  • In Vivo Pharmacokinetics : Administer radiolabeled compound (³H or ¹⁴C) to rodents; quantify plasma/tissue levels via scintillation counting .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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1-(Pyridin-3-ylmethyl)piperidine-2-carboxylic acid dihydrochloride
Reactant of Route 2
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1-(Pyridin-3-ylmethyl)piperidine-2-carboxylic acid dihydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.